molecular formula C11H16O4 B1594959 4-(Dimethoxymethyl)-1,2-dimethoxybenzene CAS No. 59276-33-4

4-(Dimethoxymethyl)-1,2-dimethoxybenzene

Cat. No. B1594959
CAS RN: 59276-33-4
M. Wt: 212.24 g/mol
InChI Key: WTQDGOCRQVFUFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Electrochemical Energy Storage

4-(Dimethoxymethyl)-1,2-dimethoxybenzene derivatives, including 1,4-dimethoxybenzene, have shown promising applications in the development of non-aqueous redox flow batteries. These compounds exhibit high open-circuit potentials and outstanding electrochemical reversibility, making them suitable as catholyte materials. A novel derivative, 9,10-bis(2-methoxyethoxy)-1,2,3,4,5,6,7,8-octahydro-1,4:5,8-dimethanenoanthracene (BODMA), has demonstrated superior solubility and chemical stability in its charged state, enhancing battery lifespan and efficiency (Zhang et al., 2017).

Crystallography and Structural Analysis

The crystal structure of 1,4-dimethoxybenzene has been extensively studied, providing insight into its molecular configuration. Research has elucidated bond lengths and angles within the benzene ring, contributing to a deeper understanding of its chemical behavior and interactions (Goodwin, Przybylska, & Robertson, 1950).

Overcharge Protection in Batteries

A dimethoxybenzene derivative, 4-tertbutyl-1,2-dimethoxybenzene (TDB), has been synthesized and tested as a redox shuttle for overcharge protection in Li–LiFePO4 batteries. TDB is miscible with organic polar electrolytes, providing a solution for the poor solubility of similar compounds and demonstrating potential for practical applications in rechargeable lithium batteries (Feng, Ai, Cao, & Yang, 2007).

Advanced Materials and Polymer Science

Ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol have been synthesized, featuring 4-(Dimethoxymethyl)-1,2-dimethoxybenzene derivatives. These materials exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. Their properties make them suitable for various applications in materials science (Hsiao, Yang, & Chen, 2000).

Chemical Synthesis and Functionalization

Research into the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene has led to the synthesis of new compounds, including sulfur-functionalized benzoquinones. These findings open up pathways for creating novel chemical entities with potential applications in drug development and materials science (Aitken, Jethwa, Richardson, & Slawin, 2016).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. Material safety data sheets (MSDS) are often a good source of this information .

Future Directions

This involves potential future research directions, such as new synthetic methods, reactions, or applications of the compound .

properties

IUPAC Name

4-(dimethoxymethyl)-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-12-9-6-5-8(7-10(9)13-2)11(14-3)15-4/h5-7,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQDGOCRQVFUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345178
Record name 4-(Dimethoxymethyl)-1,2-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethoxymethyl)-1,2-dimethoxybenzene

CAS RN

59276-33-4
Record name 4-(Dimethoxymethyl)-1,2-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D Gendron - Frontiers in Chemistry, 2022 - frontiersin.org
The preparation of heterocyclic compounds often involves the use of petroleum-based or non-renewable sources. Considering the actual societal and environmental awareness …
Number of citations: 4 www.frontiersin.org
JA Barrett, Y Gao, CM Bernt, M Chui, AT Tran… - pstorage-acs-6854636.s3 …
• Table S1. Reaction of phenol in MeOH/DMC with Cu20PMO at 300 C.• Table S1-B. Reaction of phenol in MeOH/DMC with Cu20PMO at 120 C.• Table S2. Reaction of 2-methoxy-4-…
PD Venugopal - tobaccocontrol.bmj.com
1 SupplementaryData_TableS3. Environmental persistence, bioaccumulation, aquatic toxicity and hazard concentration value estimat Page 1 1 SupplementaryData_TableS3. …
Number of citations: 0 tobaccocontrol.bmj.com
GX Liu, F Xu, MY Shang, X Wang, SQ Cai - Molecules, 2020 - mdpi.com
Asari Radix et Rhizoma (ARR) is an important traditional Chinese medicine. Volatile organic compounds (VOCs) are the main active constituents of ARR. Research on the metabolite …
Number of citations: 11 www.mdpi.com
D Wang, FR Cao, G Lu, J Ren, BB Zeng - Tetrahedron, 2021 - Elsevier
A novel PVP-I catalyzed acetalizations/transacetalizations of carbonyl compounds has been developed processing with a mild and easy handling fashion. Different types of Acyclic and …
Number of citations: 3 www.sciencedirect.com
NES Tay - 2019 - search.proquest.com
Aromatic rings are important molecular components of many pharmaceuticals, agrochemicals, organic materials and natural products, and the development of selective arene …
Number of citations: 2 search.proquest.com

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